5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-9(21)7-14-18-16(24-20-14)19-15(22)13-6-5-12(23-13)10-3-2-4-11(17)8-10/h2-6,8H,7H2,1H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARXULFGFSTCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural differences:
*Estimated based on structural similarity to analogs.
†Predicted using fragment-based methods.
Key Observations:
- Chlorine Substitution: The dichlorophenyl analog () exhibits higher logP (4.277) than the monochloro target compound, suggesting increased hydrophobicity. This may enhance membrane permeability but reduce aqueous solubility.
- Ether vs. Halogen: The 4-methylphenoxymethyl analog () replaces chlorine with a methylphenoxy group, likely improving solubility due to the ether oxygen’s polarity.
- Morpholine Incorporation: The morpholinomethyl-phenyl analog () demonstrates how polar substituents (e.g., morpholine) can increase solubility and target engagement in hydrophilic environments.
Pharmacological and Screening Data
- Its higher logP (4.277) may favor blood-brain barrier penetration.
- M17-B22 (3-Hydroxyphenyl analog) : Features a hydroxyl group (), which could enhance metabolic clearance compared to chloro-substituted analogs. Its NMR data (δ 204.12 for ketone, 176.00 for amide) align with typical carboxamide derivatives.
- Morpholinomethyl-Phenyl Analog (): Certified under ISO for API intermediates, emphasizing industrial applicability in drug development.
Q & A
Basic: What are the recommended synthetic routes for 5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
A common approach for synthesizing 1,3,4-thiadiazole derivatives involves condensation reactions under acidic conditions. For example, a similar compound (5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine) was synthesized by refluxing 4-phenylbutyric acid and N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to 8–9 with ammonia to precipitate the product . Optimization could include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency .
- Catalyst use : POCl₃ acts as both a solvent and cyclizing agent, but milder alternatives (e.g., iodine with triethylamine) may reduce side reactions .
- Purification : Recrystallization from DMSO/water mixtures (2:1) improves yield and purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For instance, thiadiazole protons typically appear as singlets in δ 8.0–9.0 ppm, while furan protons resonate at δ 6.5–7.5 ppm .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally related compounds (e.g., 5-fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 331.4 g/mol for a related furan-thiadiazole derivative) .
Basic: How can researchers assess the in vitro biological activity of this compound?
Methodological Answer:
- Antimicrobial assays : Use standardized protocols like broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition can be tested via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
Advanced: What computational strategies are effective for predicting target interactions and binding affinities?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or COX-2. For example, furan-thiadiazole derivatives show affinity for kinase domains via hydrogen bonding with residues like Asp831 .
- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Develop regression models using descriptors like logP and topological polar surface area to predict bioactivity .
Advanced: How can structure-activity relationship (SAR) studies enhance this compound’s pharmacological profile?
Methodological Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-chlorophenyl position to enhance metabolic stability .
- Heterocycle replacement : Replace the thiadiazole ring with oxadiazole to improve solubility (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide showed 10-fold higher aqueous solubility) .
- Prodrug design : Conjugate with PEG or amino acids to enhance bioavailability .
Advanced: How should researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols to minimize variability .
- Validate purity : HPLC with UV detection (≥95% purity) ensures activity correlates with the intended compound .
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends and outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
